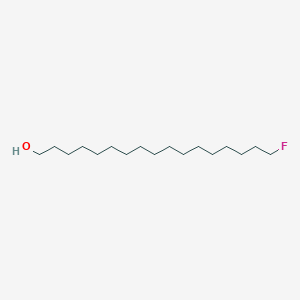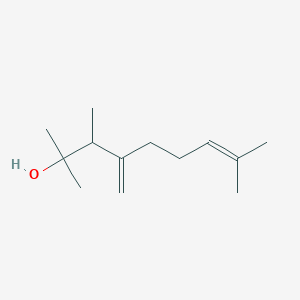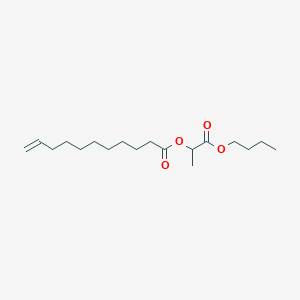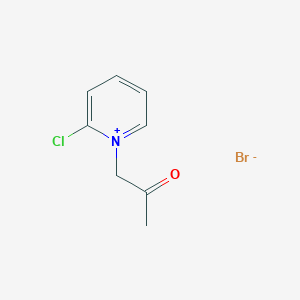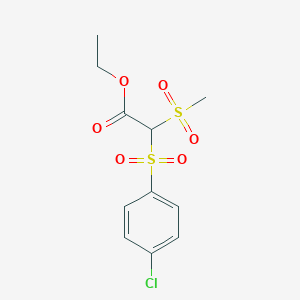
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of both a chlorobenzene sulfonyl group and a methanesulfonyl group attached to an ethyl acetate backbone
Vorbereitungsmethoden
The synthesis of Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and manipulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate can be compared with other sulfonyl compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-bromobenzene-1-sulfonyl)(methanesulfonyl)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (4-chlorobenzene-1-sulfonyl)(ethanesulfonyl)acetate: Similar structure but with an ethanesulfonyl group instead of methanesulfonyl.
Eigenschaften
CAS-Nummer |
61053-55-2 |
|---|---|
Molekularformel |
C11H13ClO6S2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
ethyl 2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C11H13ClO6S2/c1-3-18-10(13)11(19(2,14)15)20(16,17)9-6-4-8(12)5-7-9/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
MYMLMEFUNHENAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
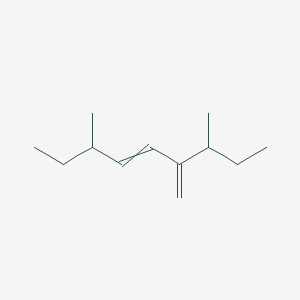
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
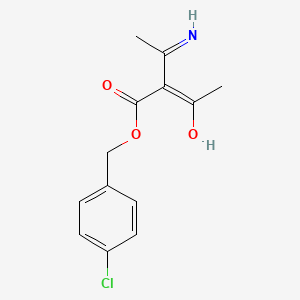



![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
